Org 30850

Description

Historical Context of Gonadotropin-Releasing Hormone (GnRH) Antagonist Discovery and Development

The history of GnRH antagonist discovery and development is closely linked to the identification and characterization of the native GnRH decapeptide. Following the elucidation of the amino acid sequence of GnRH in the early 1970s, efforts began to synthesize analogues with modified properties researchgate.nettandfonline.com. Initially, research focused on creating GnRH agonists, which, after an initial surge in gonadotropin release (known as the "flare effect"), lead to a sustained suppression of gonadotropins through receptor downregulation and desensitization mdpi.comwikipedia.org. This paradoxical anti-fertility effect of potent agonists was an early discovery researchgate.net.

The development of GnRH antagonists, which directly block the GnRH receptor without causing the initial flare effect, lagged behind that of agonists, partly due to production costs and early compounds inducing histamine (B1213489) release researchgate.netoup.comdovepress.com. Over 2000 different analogues of GnRH have been synthesized over the years researchgate.net. Significant advancements in peptide chemistry, particularly solid-phase peptide synthesis, were crucial for the automated production of these short peptides researchgate.net. The goal was to create antagonists with strong receptor binding but without receptor activation researchgate.net. More than 10 years of research were needed to develop GnRH antagonists free of histamine release oup.com. Early GnRH antagonists were hydrophilic and caused transient edema and allergic reactions dovepress.com. Subsequent efforts focused on synthesizing new analogues to eliminate these unfavorable effects dovepress.com.

Scientific Significance of GnRH Receptor Antagonism

The scientific significance of GnRH receptor antagonism lies in its ability to achieve rapid and reversible suppression of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), by directly blocking the GnRH receptor in the anterior pituitary gland mdpi.comoup.comfrontiersin.org. Unlike GnRH agonists, antagonists prevent the initial hormonal flare-up and induce an immediate drop in gonadotropin secretion wikipedia.orgdovepress.comresearchgate.net. This direct inhibitory action prevents endogenous GnRH from stimulating the release of LH and FSH oup.com.

Modulating the GnRH receptor affects the secretion of gonadotropins, which in turn influences the gonads, impacting fertility and the production of sex steroids like estradiol (B170435), progesterone, and testosterone (B1683101) wikipedia.org. Overexpression of the GnRH receptor is also observed in reproductive malignancies such as ovarian, endometrial, and prostate cancer, making the receptor a target for therapeutic development mdpi.comresearchgate.netmdpi.com. GnRH antagonists offer a substantial therapeutic development for hormone-dependent conditions by providing fast and reversible suppression of gonadotropins mdpi.comresearchgate.net. This mechanism is leveraged in various clinical applications, including assisted reproductive technologies to prevent premature LH surges and in the management of hormone-dependent cancers mdpi.comoup.comresearchgate.net.

Positioning of Org 30850 ANT within the Class of GnRH Antagonists

This compound ANT is positioned within the class of GnRH antagonists as a compound investigated for its potent and long-acting inhibitory effects on gonadotropin release nih.gov. Research on this compound ANT contributed to understanding the characteristics and potential applications of this class of drugs.

Studies involving this compound ANT have provided specific insights into its mechanism of action and effects. For instance, in studies using male rat pituitary cells in monolayer culture, this compound ANT was shown to specifically inhibit GnRH-induced FSH and LH release in a dose-dependent manner nih.govoup.com. It did not affect spontaneous gonadotropin secretion or prolactin secretion nih.govoup.com. The compound competitively and reversibly inhibited the binding of natural GnRH to its receptors nih.govoup.com.

Detailed research findings on this compound ANT highlight its inhibitory potency. A study in ovariectomized cynomolgus monkeys demonstrated that administration of this compound resulted in significant suppression of LH and FSH nih.gov. Long-term suppression, lasting over two weeks, was observed with cumulative doses of at least 1 mg/kg nih.gov. Interestingly, this study also provided physiologic evidence that down-regulation of GnRH receptors does not occur with this compound ANT, emphasizing the distinct mechanism compared to GnRH agonists nih.gov.

Further research in female and male rats indicated that a single subcutaneous dose of this compound effectively inhibited ovulation in females and significantly reduced testosterone levels in males for up to 48 hours medchemexpress.com. Daily administration in female rats suppressed estrous cycles and decreased uterine and ovarian weights, along with lower estradiol and FSH serum levels medchemexpress.com. In male rats, prolonged treatment led to reversible reductions in gonadal function and testosterone levels, with recovery observed after treatment cessation medchemexpress.com.

Compared to some other LHRH antagonists investigated around the same time, this compound reportedly exhibited minimal injection site irritation and no edematous reactions, suggesting a potentially more favorable profile in this regard medchemexpress.com. This compound was also tested in preclinical work alongside other GnRH antagonists like Antide and Azaline-B, contributing to the broader knowledge base of this drug class nih.gov.

The following table summarizes some key research findings related to the effects of this compound ANT on gonadotropin and sex steroid levels in animal models:

| Study Model | Treatment | Key Findings | Source |

| Male rat pituitary cells (in vitro) | This compound ANT + GnRH | Dose-dependent inhibition of GnRH-induced FSH and LH release; Competitive and reversible GnRH binding inhibition. | nih.govoup.com |

| Ovariectomized cynomolgus monkeys | Single/multiple subcutaneous this compound doses | Significant suppression of LH and FSH; Long-term suppression with cumulative doses ≥ 1 mg/kg. | nih.gov |

| Female rats | Single subcutaneous this compound dose | Inhibition of ovulation. | medchemexpress.com |

| Male rats | Single subcutaneous this compound dose | Significant reduction in testosterone levels (up to 48 hours). | medchemexpress.com |

| Female rats | Daily this compound doses | Suppression of estrous cycles; Decreased uterine and ovarian weights; Lower estradiol and FSH levels. | medchemexpress.com |

| Male rats | Prolonged this compound treatment | Reversible reductions in gonadal function and testosterone levels. | medchemexpress.com |

Another study utilized this compound as a potent GnRH antagonist (50 µ g/rat ) in male rats to suppress pituitary release of LH and FSH, demonstrating its utility as a tool in research investigating testicular cell apoptosis oup.comoup.com. This compound was also used in studies involving recombinant rat luteinizing hormone to suppress endogenous LH and FSH, enabling the study of exogenous LH effects on ovulation in rats nih.gov.

Properties

CAS No. |

136208-71-4 |

|---|---|

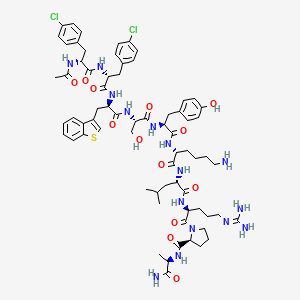

Molecular Formula |

C69H91Cl2N15O13S |

Molecular Weight |

1441.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1-benzothiophen-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C69H91Cl2N15O13S/c1-38(2)31-51(61(92)80-50(13-9-29-76-69(74)75)68(99)86-30-10-14-57(86)67(98)77-39(3)59(73)90)81-60(91)49(12-7-8-28-72)79-63(94)53(34-43-20-26-47(89)27-21-43)83-66(97)56(36-87)85-65(96)55(35-44-37-100-58-15-6-5-11-48(44)58)84-64(95)54(33-42-18-24-46(71)25-19-42)82-62(93)52(78-40(4)88)32-41-16-22-45(70)23-17-41/h5-6,11,15-27,37-39,49-57,87,89H,7-10,12-14,28-36,72H2,1-4H3,(H2,73,90)(H,77,98)(H,78,88)(H,79,94)(H,80,92)(H,81,91)(H,82,93)(H,83,97)(H,84,95)(H,85,96)(H4,74,75,76)/t39-,49-,50+,51+,52-,53+,54-,55-,56+,57+/m1/s1 |

InChI Key |

ONHXPWXXSUUCDR-SLMFISIISA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CSC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CSC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

136208-71-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXXSYKLRPA |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-N-Ac-(4-Cl-Phe)-2-(4-Cl-Phe)-3-(3-benzo(b)Thi-Ala)-6-Lys-10-AlaNH2-LHRH GnRH, N-Ac-4-Cl-Phe(1)-(4-Cl-Phe)(2)-(3-benzo(b)Thi-Ala)(3)-Lys(6)-AlaNH2(10)- LHRH, (N-acetyl-4-chlorophenylalanyl)(1)-(4-chlorophenylalanyl)(2)-(3-benzo(b)thien-3-ylalanyl)(3)-lysyl(6)-alaninamide(10)- LHRH, N-Ac-(4-Cl-Phe)(1)-(4-ClPhe)(2)-(3-benzo(b)Thi-Ala)(3)-Lys(6)-AlaNH2(10)- Org 30850 Org 30850 ANT Org-30850 |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of Org 30850 Ant

Mechanism of Action at the Gonadotropin-Releasing Hormone Receptor

Org 30850 ANT exerts its pharmacological effects by interacting with the GnRH receptor. Its primary mechanism involves blocking the action of endogenous GnRH at the pituitary level.

Competitive and Reversible Binding Dynamics with Native GnRH Receptors

Research indicates that this compound ANT acts as a competitive and reversible inhibitor of native GnRH binding to its receptors. nih.govoup.comoup.com This competitive binding prevents GnRH from activating the receptor and initiating downstream signaling pathways. The reversible nature of the binding suggests that the antagonist can dissociate from the receptor, allowing for the potential restoration of GnRH function upon its removal. nih.govoup.comoup.com

Specificity in the Inhibition of GnRH-Induced Gonadotropin Release (FSH and LH)

A key characteristic of this compound ANT is its specific inhibition of gonadotropin release stimulated by GnRH. Studies have shown that in the presence of GnRH, this compound ANT significantly and dose-dependently inhibits the secretion of both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from pituitary cells. nih.govoup.comoup.com This inhibition of GnRH-induced release leads to an increase in the intracellular content of FSH and LH within the pituitary cells. nih.govoup.comoup.com The inhibitory effect is observed relatively early, with a peak effect occurring within 6 hours in in vitro cell culture studies. nih.govoup.comoup.com

Absence of Direct Modulation on Basal Gonadotropin Secretion

Importantly, studies have demonstrated that this compound ANT does not directly alter the spontaneous or basal secretion of FSH and LH in the absence of GnRH. nih.govoup.comoup.com This indicates that its action is primarily focused on antagonizing the effects of GnRH rather than directly influencing the baseline activity of gonadotropin-secreting cells.

Non-Modulatory Effect on Prolactin Secretion Pathways

Investigations into the effects of this compound ANT on other pituitary hormones have shown that it does not lead to any modifications in prolactin (PRL) secretion. nih.govoup.comoup.com This specificity to the GnRH-gonadotropin axis highlights its targeted pharmacological profile.

Receptor Binding Affinity and Kinetic Studies

Studies have explored the binding characteristics of this compound ANT to the GnRH receptor. While specific detailed data tables on binding affinity (e.g., Ki, IC50 values) and kinetic constants (association and dissociation rates) for this compound ANT were not extensively detailed in the provided search results, the mechanism described (competitive and reversible binding) implies that such studies have been conducted to characterize its interaction with the receptor. nih.govoup.comoup.com The potency and long-acting nature observed in in vivo studies in non-human primates further suggest a favorable binding profile, likely involving high affinity and/or slow dissociation from the receptor. nih.gov

Structure-Activity Relationship (SAR) Investigations

Elucidation of Molecular Determinants for Antagonistic Potency and Selectivity

The antagonistic potency and selectivity of this compound ANT are primarily mediated through its interaction with the GnRH receptor. Research indicates that this compound ANT acts as a competitive and reversible inhibitor of the binding of natural GnRH to its receptors. nih.gov This competitive binding mechanism is a key determinant of its ability to block GnRH-induced signaling and subsequent gonadotropin release. nih.gov

While the studies confirm the competitive and reversible nature of this compound ANT binding to the GnRH receptor, detailed information regarding the specific molecular determinants, such as the precise amino acid residues involved in the binding interaction or the conformational changes induced in the receptor upon antagonist binding that contribute to its potency and selectivity, is not available in the provided search results. The observed lack of effect on PRL secretion suggests that the structural features of this compound ANT confer selectivity for the GnRH receptor binding site compared to the receptors mediating PRL release. nih.gov

Computational Modeling of Ligand-Receptor Complex Interactions

As of the information available in the provided search results, no specific studies detailing the computational modeling of the interaction between this compound ANT and the GnRH receptor complex were found. Computational approaches, such as molecular docking or molecular dynamics simulations, are often employed to gain insights into the binding mode, affinity, and the molecular determinants of ligand-receptor interactions. However, the provided literature does not include such computational investigations specifically for this compound ANT.

Cellular and Molecular Endocrinology Research of Org 30850 Ant

In Vitro Studies on Pituitary Cell Cultures

Monolayer cell culture systems of pituitary cells, often derived from rats, have been instrumental in evaluating the effects of Org 30850 ANT on gonadotropin secretion. nih.govoup.com These studies allow for controlled examination of the compound's direct actions on pituitary cells, independent of systemic factors.

Evaluation of GnRH-Induced Gonadotropin Secretion (FSH and LH) in Monolayer Cell Culture Systems

In the absence of GnRH, this compound ANT does not appear to alter the spontaneous secretion of FSH and LH into the culture medium. nih.govoup.com However, in the presence of GnRH, this compound ANT significantly inhibits the secretion of both FSH and LH into the culture medium. nih.govoup.com This indicates that this compound ANT acts as an antagonist, specifically blocking the stimulatory effect of GnRH on gonadotropin release. nih.govoup.com

Dose-Response Characterization of this compound ANT on Hormone Release

The inhibitory effect of this compound ANT on GnRH-induced FSH and LH secretion is dose-dependent. nih.govoup.com As the concentration of this compound ANT increases, the secretion of FSH and LH in response to a fixed concentration of GnRH is progressively inhibited. nih.govoup.com Conversely, in the presence of a single dose of this compound ANT, increasing amounts of GnRH can lead to a rise in FSH and LH secretion, suggesting a competitive interaction between the antagonist and GnRH at the receptor level. nih.govoup.com

Below is a conceptual representation of dose-response data, based on the described findings:

| This compound ANT Concentration (mol/l) | GnRH-Induced FSH Secretion (% of maximum) | GnRH-Induced LH Secretion (% of maximum) |

| 0 | 100 | 100 |

| Low | Moderate Inhibition | Moderate Inhibition |

| Medium | Significant Inhibition | Significant Inhibition |

| High | Near Complete Inhibition | Near Complete Inhibition |

Note: Actual quantitative data would be required to populate a precise data table.

Time-Course Analysis of Antagonistic Efficacy on Gonadotropin Inhibition

The inhibitory effect of this compound ANT on GnRH-induced FSH and LH release is observed relatively early in culture. nih.govoup.com Studies have shown that the peak inhibitory effect can occur within 6 hours of incubation. nih.govoup.com This suggests a relatively rapid onset of action for the antagonist in blocking GnRH signaling. nih.govoup.com

Modulation of Intracellular Gonadotropin Content in Pituitary Cells

In parallel with the reduction in GnRH-induced FSH and LH secretion into the culture medium, the intracellular content of these hormones within pituitary cells increases in the presence of this compound ANT. nih.govoup.com This finding supports the mechanism of action where this compound ANT blocks the release of synthesized gonadotropins rather than inhibiting their production. nih.govoup.com The total gonadotropin production (secreted hormone + intracellular content) by the pituitary cells appears to remain largely unchanged in the presence of this compound ANT. nih.govoup.com

Effects of Pre-incubation on Pituitary Cell Responsiveness to GnRH

Studies have investigated whether pre-incubation of pituitary cells with this compound ANT affects their subsequent responsiveness to GnRH. The inhibition of GnRH-induced FSH and LH release by this compound ANT is not significantly altered by pre-incubation with the antagonist, regardless of the pre-incubation duration. nih.govoup.com This suggests that the interaction between this compound ANT and the GnRH receptor is likely reversible and that prolonged pre-exposure does not lead to irreversible changes in receptor function or cellular responsiveness under the conditions studied. nih.govoup.com

Investigations into Downstream Signaling Cascades

While the primary mechanism of this compound ANT involves competitive inhibition of GnRH binding to its receptor on pituitary gonadotrophs, investigations into downstream signaling cascades would typically explore the intracellular events that are modulated as a result of this blockade. GnRH binding to its receptor activates various intracellular signaling pathways, including those involving phospholipase C, protein kinase C (PKC), and calcium mobilization, which ultimately lead to gonadotropin synthesis and release. annualreviews.org As a GnRH antagonist, this compound ANT would be expected to disrupt these downstream signaling events initiated by GnRH. While the provided search results primarily focus on the effects on hormone secretion and content, further research into the specific impact of this compound ANT on these intracellular signaling molecules (e.g., IP3, DAG, intracellular calcium levels, activation of kinases like ERK1/2) would provide a more complete picture of its molecular mechanism. The available information confirms that this compound ANT competitively inhibits the binding of natural GnRH to its receptors. nih.govoup.com

Impact on GnRH-Mediated Second Messenger Systems (e.g., cAMP Production)

GnRH receptor activation is primarily coupled to G proteins that activate a phosphatidylinositol-calcium second messenger system, ultimately leading to the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). acs.orgtandfonline.comgsea-msigdb.org While calcium mobilization and the inositol (B14025) trisphosphate (IP3) pathway are considered major second messengers for GnRH-GnRHR systems, some GnRHRs, such as those in urochordates, can also stimulate cAMP production pathways. thno.org cAMP is a common second messenger involved in various cellular processes, with its formation promoted by adenylyl cyclase activation following GPCR ligation. gsea-msigdb.orgrjraap.com Downstream effectors of cAMP include protein kinase A (PKA), exchange protein activated by cAMP (Epac), and cyclic nucleotide-gated ion channels, which regulate processes like gene transcription and calcium homeostasis. gsea-msigdb.org

Research on GnRH antagonists as a class suggests they can activate the Gαi/cAMP signaling cascade in prostate cancer cells, contributing to antiproliferative effects. While general mechanisms of cAMP signaling and its regulation by GPCRs are well-established rjraap.com, specific detailed studies on this compound ANT's direct impact on cAMP production or other second messenger systems in various cell types were not prominently available in the examined literature.

Analysis of G Protein-Coupled Receptor (GPCR) Downstream Signaling Pathways

GnRH receptors, as GPCRs, engage with G proteins (Gq/11, Gi, Gs) to activate various downstream signaling cascades, including the phosphatidylinositol-calcium pathway, and potentially pathways involving MAPK (ERK1/2, JNK) and PKC, depending on the cell context and specific ligand. acs.orgthno.org Ligand binding to a GPCR triggers conformational changes that activate associated heterotrimeric G proteins, leading to the dissociation of Gα from the Gβγ dimer. thno.orgrjraap.com These activated subunits then interact with downstream effectors like adenylyl cyclase and phospholipase C, generating second messengers. rjraap.com Beyond classical G protein signaling, GPCRs can also engage in β-arrestin-dependent pathways, influencing cascades like MAPK. rjraap.com

In the context of cancer cells, GnRH antagonists have been linked to the activation of the Gαi/cAMP signaling cascade, which is associated with antiproliferative, proapoptotic, antimetastatic, and antiangiogenic effects in prostate cancer cells. While these findings apply to the class of GnRH antagonists, specific comprehensive analyses of the full spectrum of GPCR downstream signaling pathways modulated by this compound ANT across different cell types were not extensively detailed in the provided search results.

Cellular Mechanisms of Action Beyond Direct Receptor Blockade

While the primary mechanism of GnRH antagonists like this compound ANT is the competitive and reversible inhibition of GnRH binding to its receptor, studies suggest that GnRH antagonists may also exert direct cellular effects in extrapituitary tissues. acs.org These effects can occur in tissues expressing GnRH receptors, such as the ovary and certain cancer cell lines. acs.org

Observed cellular effects in extrapituitary tissues that extend beyond simple pituitary blockade include the inhibition of aromatase and anti-Müllerian hormone (AMH) expression in human granulosa cells by a GnRH antagonist. Furthermore, GnRH antagonists have been shown to have direct antitumor effects on prostate cancer cells, mediated through pathways like Gαi/cAMP signaling, leading to reduced proliferation and increased apoptosis. In hepatocarcinoma cell lines, this compound ANT has been shown to specifically antagonize the effect of a GnRH agonist on metallothionein (B12644479) mRNA accumulation, indicating a direct cellular interaction in these cells. These findings suggest that GnRH antagonists can influence cellular processes directly in target tissues, independent of their central action on pituitary gonadotropin release.

Gene Expression Modulation Studies

Investigations into the effects of this compound ANT and other GnRH antagonists have included studies on their influence on gene expression.

Influence on Gonadotropin Subunit Gene Transcription

Gonadotropins (LH and FSH) are heterodimeric glycoproteins composed of a common alpha subunit and unique beta subunits, with the transcription of the beta subunits being a key regulatory point. tandfonline.com GnRH, particularly in a pulsatile manner, plays a critical role in regulating gonadotropin subunit gene expression through various signaling cascades that affect transcription factors and potentially histone modification. tandfonline.com

In studies using male rat pituitary cells in monolayer culture, this compound ANT was found to significantly and dose-dependently inhibit GnRH-induced FSH and LH secretion. However, it exerted no effect on the rate of gonadotropin production in the presence or absence of GnRH. This suggests that while this compound ANT effectively blocks the release of gonadotropins stimulated by GnRH, it may not directly impact the transcriptional rate of the gonadotropin subunit genes in this specific in vitro model. Research on gonadotropin subunit gene expression in other contexts highlights the complex regulatory mechanisms involved, but direct evidence demonstrating a modulatory influence of this compound ANT on gonadotropin subunit gene transcription was not a primary finding in the examined literature.

Specificity in Antagonizing GnRH Agonist Effects on Metallothionein mRNA Accumulation in Carcinoma Cell Lines

This compound ANT has demonstrated specificity in antagonizing the effects of GnRH agonists on metallothionein mRNA accumulation in human hepatocarcinoma cell lines, specifically HepG2 and HuH7. Metallothioneins are metal-binding proteins implicated in tumor cell pathobiology and resistance to chemotherapy.

Studies have shown that a GnRH agonist inhibits the zinc-induced level of metallothionein mRNA in these cell lines in a time- and dose-related manner. This inhibitory effect of the GnRH agonist was found to be specific because concomitant treatment with a GnRH antagonist, this compound ANT, blocked the GnRH agonist's inhibition of metallothionein mRNA accumulation. This indicates that this compound ANT can counteract the specific gene expression modulation induced by a GnRH agonist in these carcinoma cells. The GnRH agonist-induced inhibition of metallothionein accumulation also correlated with suppressed cell proliferation and [3H]thymidine uptake in these cells.

Below is a representation of the antagonistic effect of this compound ANT on GnRH agonist-mediated metallothionein mRNA inhibition based on the findings:

| Treatment Group | Effect on Zinc-Induced Metallothionein mRNA Level |

| Zinc only | Increased |

| Zinc + GnRH Agonist | Inhibited (Decreased) |

| Zinc + GnRH Agonist + this compound ANT | Inhibition Blocked (Level closer to Zinc only) |

This specific antagonistic action of this compound ANT on metallothionein mRNA accumulation highlights a direct cellular effect in carcinoma cell lines, distinct from its primary role in blocking pituitary GnRH receptors.

Preclinical Pharmacological Research and Experimental Models

In Vivo Animal Model Applications

In vivo studies using animal models have been instrumental in characterizing the effects of Org 30850 on reproductive endocrinology and physiology. Rodent models, such as male and female rats, have been commonly utilized in these investigations. medchemexpress.commedchemexpress.comnih.gov Non-human primates, specifically cynomolgus monkeys, have also been used to evaluate the compound's effects. nih.gov

Studies in female rats have shown that daily administration of this compound can suppress estrous cycles and lead to decreased uterine and ovarian weights. medchemexpress.commedchemexpress.com These effects are associated with lowered serum levels of estradiol (B170435) and follicle-stimulating hormone (FSH). medchemexpress.commedchemexpress.com In immature female rats, this compound has been used to suppress endogenous pituitary gonadotropin secretion and prevent spontaneous ovulation. oup.com

In male rats, prolonged treatment with this compound has resulted in reversible reductions in gonadal function and testosterone (B1683101) levels. medchemexpress.commedchemexpress.com Almost complete recovery of these parameters has been observed after cessation of treatment. medchemexpress.commedchemexpress.com

A key finding across multiple animal models is the ability of this compound to suppress pituitary release of luteinizing hormone (LH) and FSH. medchemexpress.comnih.govmedchemexpress.comoup.com Studies in ovariectomized cynomolgus monkeys demonstrated that administration of this compound resulted in significant suppression of both LH and FSH serum levels. nih.gov Long-term suppression, lasting more than two weeks, was observed in primates receiving a cumulative dose of at least 1 mg/kg. nih.gov Interestingly, during the period of maximal tonic LH/FSH suppression, the responsiveness of the pituitary to exogenous GnRH was found to be accentuated, highlighting a difference in the mechanisms of action between GnRH antagonists like this compound and GnRH agonists. nih.gov

In female rats, daily doses of this compound lowered FSH serum levels. medchemexpress.commedchemexpress.com While direct data tables detailing the extent of LH and FSH suppression by this compound across different rodent studies were not consistently available in the search results, the consistent reporting of suppression underscores this as a primary effect in preclinical models.

Preclinical research has also investigated the effects of this compound on the morphology and function of reproductive tissues, particularly in male animals.

Studies involving a potent GnRH antagonist, identified as this compound in one source, have indicated that suppression of pituitary release of LH and FSH can result in retarded testis growth in preclinical models. oup.com This suggests that this compound, by reducing gonadotropin levels, can influence the normal developmental trajectory of testicular tissue in immature animals.

Further findings from studies using a potent GnRH antagonist, referred to as ANT (50 mg/rat) and linked to Org30850, have shown that this suppression of pituitary gonadotropins can induce testis DNA fragmentation. oup.com This indicates a potential impact of profound gonadotropin suppression on the genetic integrity of testicular cells in preclinical settings.

Effects on Reproductive Tissue Morphology and Function

Modulation of Testicular Development in Immature Animals

Methodological Approaches in Preclinical Efficacy Assessment

Preclinical efficacy assessment of compounds like this compound involves various methodological approaches to evaluate their biological effects in animal models. These methods aim to provide evidence of a compound's potential therapeutic promise before human trials. fas.orgfao.orgtno.nl

In the context of this compound, methodologies have included the measurement of serum hormone levels (LH, FSH, estradiol, testosterone) using techniques such as immunoassays. medchemexpress.comnih.govmedchemexpress.com Assessment of reproductive tissue morphology and weight has also been employed. medchemexpress.commedchemexpress.com Evaluating the suppression of physiological events like ovulation in female rats serves as an efficacy endpoint. medchemexpress.commedchemexpress.comoup.com Furthermore, studies investigating the impact on testicular development and DNA integrity involve histological examination and techniques to detect DNA fragmentation. oup.com The assessment of pituitary responsiveness to exogenous GnRH following this compound administration represents another methodological approach to understand its mechanism of action. nih.gov

Utilization in Pituitary Desensitization and Suppression Protocols in Animal Models

This compound has been used in animal studies to investigate pituitary suppression. Research in ovariectomized cynomolgus monkeys demonstrated that administration of this compound resulted in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. nih.gov This suppression was evident in all treatment groups and long-term suppression (greater than 2 weeks) was observed in primates receiving a cumulative dose of at least 1 mg/kg. nih.gov

Interestingly, studies with this compound have provided physiological evidence that down-regulation of GnRH receptors does not occur with this antagonist. nih.gov This contrasts with the mechanism of GnRH agonists, which cause pituitary desensitization through an initial surge in gonadotropins followed by down-regulation of GnRH receptors and uncoupling of the receptor from its effector system. annualreviews.orgnih.gov The binding of a GnRH antagonist like this compound to the receptor blocks the action of endogenous GnRH and may prevent the desensitizing effect typically induced by pulsatile GnRH. oup.com This can lead to an increased pituitary responsiveness to exogenous GnRH during antagonist treatment, a phenomenon observed in the monkey studies with this compound despite maximal tonic LH/FSH suppression. nih.govoup.com

Data from a study in ovariectomized cynomolgus monkeys investigating the effects of this compound on serum LH and FSH levels are summarized in the table below:

| Treatment Group (Cumulative Dose) | Effect on LH Levels | Effect on FSH Levels | Duration of Suppression |

| Single injection (0.3 mg/kg) | Suppression (P < .05) | Suppression (P < .05) | Not specified as long-term |

| Single injection (1.0 mg/kg) | Suppression (P < .05) | Suppression (P < .05) | Long-term (> 2 weeks) nih.gov |

| Single injection (3.0 mg/kg) | Suppression (P < .05) | Suppression (P < .05) | Long-term (> 2 weeks) nih.gov |

| Six daily injections (0.3 mg/kg) | Suppression (P < .05) | Suppression (P < .05) | Long-term (> 2 weeks) nih.gov |

| Six daily injections (1.0 mg/kg) | Suppression (P < .05) | Suppression (P < .05) | Long-term (> 2 weeks) nih.gov |

| Six daily injections (3.0 mg/kg) | Suppression (P < .05) | Suppression (P < .05) | Long-term (> 2 weeks) nih.gov |

Data extracted from reference nih.gov. P < .05 indicates a statistically significant suppression.

Integration into Research Paradigms for Investigating Gonadal-Pituitary Axis Regulation

The hypothalamic-pituitary-gonadal (HPG) axis is a complex endocrine system that regulates reproductive function. scielo.brresearchgate.netbrieflands.comresearchgate.netnih.gov GnRH, secreted by the hypothalamus, plays a crucial role in stimulating the synthesis and secretion of LH and FSH from the pituitary gland, which in turn act on the gonads. scielo.brresearchgate.net GnRH antagonists, by blocking GnRH receptors, provide a valuable tool for researchers to investigate the regulation of this axis. nih.govoup.com

This compound, as a potent GnRH antagonist, has been utilized in research paradigms to understand the physiological evidence related to GnRH receptor interaction and pituitary responsiveness. The observation that this compound suppresses LH and FSH while paradoxically accentuating pituitary responsiveness to exogenous GnRH highlights the distinct mechanisms of action between GnRH agonists and antagonists. nih.govoup.com This makes this compound a useful compound for studying the balance between stimulating and blocking effects on pituitary response and how this balance is influenced by GnRH antagonists. oup.com Such studies contribute to a deeper understanding of how the HPG axis is regulated and how it responds to the interruption of endogenous GnRH signaling.

Comparative Studies with Other GnRH Antagonists in Preclinical Settings

While the provided search results specifically detail the effects of this compound, preclinical research often involves comparing the efficacy and mechanisms of different compounds within the same class. GnRH antagonists, such as Cetrorelix, Ganirelix, Abarelix, Degarelix, and Teverelix, have been the subject of comparative analyses in preclinical and clinical settings. mdpi.comspringermedizin.dekuleuven.be These comparisons often focus on aspects like receptor binding affinity, duration of action, and effects on gonadotropin suppression. mdpi.com

Although direct comparative studies of this compound with a wide range of other GnRH antagonists in preclinical animal models were not extensively detailed in the provided search results, the studies on this compound in monkeys provide a basis for comparison regarding its potency, duration of action, and its unique effect on pituitary responsiveness compared to the known effects of GnRH agonists. nih.govoup.com The observation that this compound does not appear to cause down-regulation of GnRH receptors, unlike agonists, is a key point of comparison in understanding the pharmacological profiles of different agents targeting the GnRH receptor. nih.gov Further preclinical comparative studies would be valuable to fully delineate the profile of this compound against other established and emerging GnRH antagonists in various animal models.

Advanced Research Methodologies and Future Directions

Integration with Systems Biology Approaches

Systems biology approaches, which aim to understand biological systems as integrated wholes, can provide a comprehensive view of the effects of Org 30850 ANT beyond its primary target. Techniques such as proteomic and transcriptomic profiling can reveal widespread changes in protein expression and gene activity in response to antagonism.

Proteomic Profiling of Target Tissues Following this compound ANT Administration

Proteomic profiling involves the large-scale study of proteins, particularly their structures and functions. Mass spectrometry-based proteomics is an indispensable tool for molecular and cellular biology and systems biology, enabling the identification and quantification of thousands of proteins from complex samples nih.gov. Applying proteomic profiling to target tissues, such as the pituitary gland, following this compound ANT administration could reveal the downstream protein-level changes resulting from GnRH receptor antagonism. While specific proteomic studies on this compound ANT were not found in the consulted literature, this approach could identify altered protein synthesis, degradation, or modification pathways influenced by the antagonist. This could provide insights into the cellular processes affected by chronic GnRH receptor blockade beyond the expected reduction in gonadotropin secretion. Proteomics can be integrated with other 'omics' data for a more holistic view of biological systems medrxiv.org.

Transcriptomic Analysis of Gene Regulatory Networks in Response to Antagonism

Transcriptomic analysis focuses on the study of the complete set of RNA transcripts produced by the genome at a specific time. This can reveal changes in gene expression levels and the perturbation of gene regulatory networks in response to a compound like this compound ANT. While specific transcriptomic studies on this compound ANT were not identified in the search, transcriptomics is a valuable tool in systems biology for understanding the cellular response to stimuli proteore.org. By analyzing the transcriptome of target tissues after this compound ANT exposure, researchers could identify genes that are upregulated or downregulated. This could highlight affected signaling pathways and transcription factors, providing a broader understanding of how GnRH receptor antagonism influences cellular function at the level of gene transcription. Combining transcriptomics with proteomics can offer a more complete picture of biological changes nih.gov.

Computational Modeling and Simulation of GnRH Antagonist Activity

Computational approaches play a crucial role in modern drug discovery and development by allowing for the simulation and prediction of molecular behavior and pharmacokinetic/pharmacodynamic properties mdpi.comjasss.org. These methods can provide mechanistic insights that are difficult to obtain through experimental means alone.

Molecular Dynamics Simulations of this compound ANT Binding to GnRH Receptors

Molecular dynamics (MD) simulations provide a detailed view of molecule behavior at an atomic level, which is useful for interpreting experiments and designing new systems mdpi.com. MD simulations can be used to study the binding of ligands, such as this compound ANT, to receptors like the GnRH receptor uit.nonih.govnih.gov. Although specific MD simulations for this compound ANT were not found in the consulted literature, this technique could be applied to model the interaction between this compound ANT and the GnRH receptor at a molecular level. This would involve simulating the dynamic behavior of the antagonist within the receptor binding pocket, analyzing the key residues involved in binding, and understanding the conformational changes that occur upon binding. Such simulations can provide insights into the competitive inhibition mechanism observed for this compound ANT nih.gov and potentially inform the design of novel antagonists with improved binding affinity or specificity. MD simulations have been used to refine models of the GnRH receptor and explore the impact of the membrane environment on its conformation nih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species for Mechanistic Insight

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the body) to describe the relationship between drug exposure and its effects over time evotec.comfrontiersin.orgmdpi.commathworks.com. While specific PK/PD modeling studies for this compound ANT in preclinical species were not detailed in the search results, this approach is fundamental in preclinical development to understand drug behavior and predict responses evotec.comfrontiersin.org. Applying PK/PD modeling to this compound ANT in preclinical models could help characterize its absorption, distribution, metabolism, and excretion, and relate these parameters to its inhibitory effects on gonadotropin secretion. This can provide mechanistic insights into the time course of its action and the relationship between dose, exposure, and effect, which is crucial for understanding its pharmacological profile. PK/PD modeling can facilitate efficient dose-response study designs evotec.com.

Development of Novel Experimental Assays and Research Tools

The ongoing study of this compound ANT and other GnRH antagonists necessitates the development of novel experimental assays and research tools to probe specific aspects of their activity and interaction with biological targets. While the search results did not specifically detail novel assays developed for this compound ANT, the broader field of GnRH receptor research utilizes various assays, such as radioligand binding assays to study receptor affinity nih.govupf.edu and cell-based assays to measure downstream effects like hormone secretion nih.gov. Future research on this compound ANT could involve developing more sensitive or high-throughput assays to measure its binding kinetics, evaluate its functional effects on different GnRH receptor subtypes (if applicable), or assess its impact on specific intracellular signaling pathways. The development of novel tools, such as fluorescently labeled antagonists or genetically modified cell lines expressing specific receptor variants, could further facilitate detailed mechanistic studies of this compound ANT activity.

Design of Advanced Bioassays for Evaluating GnRH Receptor Antagonism

Evaluating the potency and efficacy of GnRH receptor antagonists like this compound ant necessitates robust bioassay methodologies. Early research utilized in vitro systems, such as monolayer cell cultures of rat pituitary cells, to study the effects of this compound ant on gonadotropin secretion. These studies demonstrated that this compound ant specifically inhibited GnRH-induced FSH and LH release in a dose-dependent manner and competitively and reversibly inhibited the binding of natural GnRH to its receptors. nih.gov

While these foundational bioassays provided critical initial data, advanced research methodologies would involve more complex and physiologically relevant systems. Such approaches could include:

High-throughput screening assays: Utilizing automated systems to rapidly assess the binding affinity and functional antagonism of this compound ant against GnRH receptors in large compound libraries or under various conditions.

Cell-based assays with genetically modified receptors: Employing cell lines expressing specific GnRH receptor subtypes or receptors with targeted mutations to understand the precise interaction sites and conformational changes induced by this compound ant binding.

Microfluidic systems: Creating microenvironments that mimic the in vivo pituitary environment, allowing for real-time monitoring of gonadotropin secretion in response to this compound ant and GnRH.

Label-free biosensors: Utilizing technologies like surface plasmon resonance (SPR) or biolayer interferometry (BLI) to study the kinetics and thermodynamics of this compound ant binding to purified GnRH receptors.

Information specifically detailing the design and application of advanced bioassays solely focused on this compound ant within the provided search results is limited. The available literature primarily describes the use of standard in vitro cell culture techniques to demonstrate its antagonistic activity. nih.gov

Application in Studies of Non-Gonadal GnRH Receptor Localization and Function

While the primary site of action for GnRH and its antagonists is the pituitary gland, GnRH receptors have been suggested to exist in various extra-pituitary tissues, including the gonads, brain, and other peripheral sites. These non-gonadal receptors may play roles in diverse physiological processes beyond reproductive endocrine regulation.

Applying GnRH antagonists like this compound ant could be valuable in studying the localization and function of these non-gonadal GnRH receptors. By selectively blocking GnRH activity at these sites, researchers could potentially elucidate their specific roles in various tissues and signaling pathways. Methodologies could include:

Selective tissue binding studies: Using labeled this compound ant to identify and quantify GnRH receptors in different non-gonadal tissues.

In situ hybridization and immunohistochemistry: Employing these techniques with probes or antibodies specific to the GnRH receptor to determine its precise cellular and subcellular localization in extra-pituitary sites, potentially in the presence or absence of this compound ant.

Functional assays in non-gonadal cell lines: Studying the effects of this compound ant on specific cellular responses (e.g., proliferation, migration, hormone production) in cell lines derived from tissues known or suspected to express GnRH receptors.

However, the provided search results predominantly focus on the effects of this compound ant on pituitary gonadotropin release and gonadal function in animal models. nih.gov Specific information regarding the application of this compound ant in studies explicitly investigating the localization and function of non-gonadal GnRH receptors was not found within the search results.

Unexplored Research Avenues

Mechanistic Comparisons with Emerging GnRH Receptor Modulators

The field of GnRH receptor modulation is continually evolving with the development of new agonists and antagonists, including non-peptide small molecules. Mechanistic comparisons between established antagonists like this compound ant and these emerging modulators are crucial for understanding their distinct pharmacological profiles and potential therapeutic advantages.

Comparisons could focus on:

Binding kinetics and thermodynamics: Detailed analysis of how this compound ant binds to the GnRH receptor compared to emerging modulators, including association and dissociation rates and binding energy.

Downstream signaling pathways: Investigating differences in the intracellular signaling cascades activated or inhibited by this compound ant versus other modulators upon binding to the receptor.

Receptor internalization and recycling: Studying how this compound ant affects GnRH receptor trafficking compared to other antagonists or agonists.

Allosteric modulation: Exploring whether this compound ant or emerging modulators exhibit allosteric effects on the GnRH receptor, influencing the binding or activity of other ligands.

Research has characterized this compound ant as a competitive and reversible inhibitor of GnRH binding to its receptor. nih.gov In vivo studies in rats and monkeys have demonstrated its potency and long-acting nature in suppressing gonadotropins. A study in rats noted that this compound ant exhibited minimal injection site irritation compared to "comparable LHRH antagonists," suggesting potential differences in formulation or interaction with local tissues compared to other compounds in its class. Furthermore, the in vivo demonstration of heightened pituitary responsiveness to exogenous GnRH during this compound ant administration highlights a divergent mechanism compared to GnRH agonists, which typically cause receptor downregulation.

While these studies provide some comparative insights, detailed mechanistic comparisons of this compound ant with a broad range of emerging GnRH receptor modulators were not extensively covered in the provided search results. Future research could specifically focus on head-to-head mechanistic studies to fully understand the unique pharmacological properties of this compound ant in the context of newer agents.

Q & A

Q. How should researchers design a controlled experiment to investigate the pharmacological properties of Org 30850 Ant?

- Methodological Answer : Begin by formulating a hypothesis (e.g., "this compound Ant exhibits dose-dependent inhibition of [specific biological pathway]"). Use a randomized control trial (RCT) design with three experimental groups: (1) placebo control, (2) low-dose treatment, and (3) high-dose treatment. Ensure blinding of both researchers and participants to minimize bias. Standardize protocols for administering the compound, measuring outcomes (e.g., enzyme activity via spectrophotometry), and recording data. Use ANOVA for statistical comparison between groups, and report effect sizes with 95% confidence intervals .

Q. What are effective strategies for identifying credible literature on this compound Ant’s mechanism of action?

- Methodological Answer :

Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science. Search terms should combine "this compound Ant" with keywords like "pharmacokinetics," "receptor binding," or "in vivo effects." Apply inclusion criteria (e.g., peer-reviewed studies published after 2010) and exclusion criteria (e.g., non-English texts, non-academic sources). Use citation-tracking tools (e.g., Connected Papers) to identify seminal works. Critically evaluate studies for methodological rigor, such as sample size justification and reproducibility of results .

05 文献检索Literature search for meta-analysis02:58

Q. How can researchers ensure reproducibility when replicating studies involving this compound Ant?

- Methodological Answer : Document all experimental parameters, including batch numbers of the compound, solvent preparation protocols, and equipment calibration records. Share raw data and analysis scripts via repositories like Zenodo or Figshare. Collaborate with independent labs for cross-validation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and report negative results to mitigate publication bias .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound Ant across different model organisms?

- Methodological Answer : Perform a meta-analysis to quantify heterogeneity between studies. Stratify data by variables such as species, dosage, and administration route. Use sensitivity analysis to identify outliers or confounding factors (e.g., genetic variability in animal models). Conduct follow-up in vitro assays (e.g., cell-line-specific toxicity tests) to isolate species-specific responses. Transparently report limitations in generalizability .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound Ant studies?

- Methodological Answer :

Implement non-linear regression models (e.g., sigmoidal Emax models) to characterize dose-response curves. Use Bayesian hierarchical modeling to account for inter-study variability. Validate models via bootstrapping or Monte Carlo simulations. Visualize uncertainty with prediction intervals rather than single-point estimates. Tools like R’s

drcpackage or Python’sSciPyare recommended for implementation .

Q. How can researchers integrate multi-omics data to elucidate this compound Ant’s systemic effects?

- Methodological Answer : Design a multi-omics workflow combining transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR). Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Apply machine learning techniques (e.g., random forests or neural networks) to identify cross-omics biomarkers. Validate findings via orthogonal methods (e.g., siRNA knockdown of candidate genes). Address batch effects and normalization challenges using ComBat or similar algorithms .

Q. What ethical and methodological considerations apply when sharing proprietary data on this compound Ant with external collaborators?

- Methodological Answer : Draft a data-sharing agreement specifying usage restrictions, authorship criteria, and IP ownership. Anonymize sensitive data (e.g., patient-derived samples) using tokenization. Use secure platforms like Open Science Framework (OSF) for controlled access. Ensure compliance with GDPR or HIPAA if handling human data. Publish a data descriptor paper to enhance transparency .

Data Management and Analysis

Q. What frameworks are recommended for managing large-scale datasets from longitudinal studies on this compound Ant?

- Methodological Answer : Adopt a relational database system (e.g., MySQL) with structured schemas for time-series data. Implement version control via Git for analysis scripts. Use cloud-based platforms (e.g., AWS S3) for scalable storage. Automate data preprocessing with workflows in KNIME or Apache Airflow. Document metadata using standardized templates (e.g., ISA-Tab) to ensure interoperability .

Q. How can researchers address missing data biases in retrospective studies on this compound Ant?

- Methodological Answer : Apply multiple imputation (MI) techniques using chained equations (MICE) to handle missing values. Perform sensitivity analyses to assess robustness (e.g., complete-case vs. MI results). Use Rubin’s rules to pool estimates. Pre-register analysis plans to avoid post hoc adjustments. Report missing data patterns and mechanisms (e.g., MCAR, MAR, MNAR) in supplementary materials .

Contradiction and Complexity Analysis

Q. How should researchers analyze contradictory findings between in vitro and in vivo efficacy of this compound Ant?

- Methodological Answer :

Conduct a pharmacokinetic-pharmacodynamic (PK-PD) modeling study to reconcile disparities. Measure bioavailability, tissue distribution, and metabolite profiles in vivo. Compare these with in vitro potency (e.g., IC50 values). Use physiologically based pharmacokinetic (PBPK) models to simulate human outcomes. Publish a comparative analysis table highlighting methodological differences (e.g., serum protein binding in vitro vs. in vivo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.